molecular formula C2HF5 B3434251 Pentafluoroethane-d1 CAS No. 87458-21-7

Pentafluoroethane-d1

Cat. No.: B3434251
CAS No.: 87458-21-7
M. Wt: 121.03 g/mol
InChI Key: GTLACDSXYULKMZ-MICDWDOJSA-N
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Description

Pentafluoroethane-d1 (C₂HF₅D) is a deuterated derivative of pentafluoroethane (C₂HF₅), where one hydrogen atom is replaced by deuterium (²H or D). This isotopic substitution enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium labeling improves signal resolution and tracking accuracy in metabolic and proteomic studies . Produced by Cambridge Isotope Laboratories (CIL), it is characterized by high isotopic purity (≥99%) and stability, making it critical for precision-driven research in pharmaceuticals, environmental analysis, and biomarker discovery .

Properties

IUPAC Name

1-deuterio-1,1,2,2,2-pentafluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF5/c3-1(4)2(5,6)7/h1H/i1D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLACDSXYULKMZ-MICDWDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881014
Record name Pentafluoroethane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87458-21-7
Record name Pentafluoroethane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoroethane-d1
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethane-d1 can be synthesized through the deuteration of pentafluoroethane. This process involves the replacement of a hydrogen atom with a deuterium atom. One common method involves the reaction of pentafluoroethane with deuterium gas (D2) under specific conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the use of specialized equipment to handle the deuterium gas and ensure the purity of the final product. The process may include steps such as gas-phase catalysis and purification to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethane-d1 undergoes various types of chemical reactions, including:

    Substitution Reactions: Where one or more fluorine atoms can be replaced by other atoms or groups.

    Addition Reactions: Where new atoms or groups are added to the molecule.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and bases. Reaction conditions can vary widely depending on the desired outcome, but may include elevated temperatures, pressures, and the use of catalysts.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can produce more complex fluorocarbon compounds.

Scientific Research Applications

Chemical Research

Isotopic Labeling
Pentafluoroethane-d1 is extensively used in chemical research as a tracer for isotopic labeling. This allows scientists to track chemical reactions and mechanisms effectively. The incorporation of deuterium enables researchers to differentiate between the labeled and unlabeled compounds during analysis, providing insights into reaction pathways and kinetics.

Case Study: Reaction Mechanisms
In a study investigating the reaction mechanisms of fluorinated compounds, this compound was employed to elucidate the pathways of substitution reactions. The results demonstrated that the deuterated compound could effectively trace the movement of atoms through complex reaction networks, thereby enhancing the understanding of fluorocarbon chemistry.

Biological Applications

Metabolic Studies
In biological research, this compound is utilized to study metabolic processes involving fluorinated compounds. Its isotopic nature allows for precise tracking of metabolic pathways in living organisms.

Case Study: Pharmacokinetics
Research on drug metabolism has shown that this compound can be used to assess the pharmacokinetics of new pharmaceutical compounds. By monitoring how the labeled compound is processed in biological systems, researchers can gain insights into absorption, distribution, metabolism, and excretion (ADME) profiles .

Medical Applications

Pharmaceutical Development
this compound plays a role in the development of pharmaceuticals, particularly in understanding drug interactions and metabolic pathways. Its use in tracer studies helps in assessing how drugs behave in biological systems.

Case Study: Drug Interaction Studies
A study focused on the interaction between this compound and various therapeutic agents revealed that its isotopic labeling could significantly improve the accuracy of pharmacokinetic models. This led to better predictions of drug efficacy and safety profiles .

Industrial Applications

Refrigerants and Fire Suppression Agents
this compound is also utilized in industrial applications such as refrigerants and fire suppression agents due to its stability and low environmental impact. It is recognized for its non-ozone-depleting properties, making it an attractive alternative to other halogenated compounds.

Case Study: Environmental Impact Assessment
An assessment of this compound as a fire suppression agent indicated that its use could significantly reduce greenhouse gas emissions compared to traditional agents. The findings support its application in environmentally friendly fire suppression systems .

Summary Table of Applications

Field Application Description
ChemistryIsotopic LabelingUsed to trace chemical reactions and mechanisms
BiologyMetabolic StudiesEnables tracking of metabolic pathways involving fluorinated compounds
MedicinePharmaceutical DevelopmentAssists in understanding drug interactions and pharmacokinetics
IndustryRefrigerants & Fire Suppression AgentsNon-ozone-depleting alternatives with stability for industrial applications

Mechanism of Action

The mechanism of action of pentafluoroethane-d1 involves its interaction with various molecular targets and pathways. In isotopic labeling studies, the deuterium atom acts as a marker, allowing researchers to track the movement and transformation of the compound within a system. This can provide valuable insights into reaction mechanisms, metabolic pathways, and the behavior of fluorinated compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Deuterium substitution marginally increases molecular weight and alters bond strength (C–D vs. C–H), affecting reaction kinetics and physical properties. Below is a comparative analysis of key compounds:

Table 1: Physicochemical and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Safety Notes
Pentafluoroethane-d1 C₂HF₅D 138.03 -48.5 NMR/MS tracers, metabolic studies Stable; requires isotopic storage
Pentafluoroethane (HFC-125) C₂HF₅ 136.02 -48.1 Refrigerant, fire suppressant High global warming potential (GWP)
HCFC-141b (1-Fluoro-1,1-dichloroethane) C₂H₃Cl₂F 116.94 32 Former solvent, foam-blowing agent Ozone-depleting; phased out under Montreal Protocol
1,1-Difluoroethane (HFC-152a) C₂H₄F₂ 66.05 -24.7 Propellant, refrigerant Reacts violently with oxidizers/metals
1,1,1,3,3-Pentafluoropropane (HFC-245fa) C₃H₃F₅ 134.05 15.3 Foam-blowing agent, solvent Moderate GWP; non-flammable

Functional Differences

  • Analytical Utility: this compound’s deuterium enables precise isotopic tracing, unlike non-deuterated analogs like HFC-125, which lack this functionality .
  • Environmental Impact : While HFC-125 and HFC-245fa have high GWPs, HCFC-141b is restricted due to ozone depletion. This compound, used in trace quantities, poses minimal environmental risk .
  • Reactivity : 1,1-Difluoroethane (HFC-152a) exhibits hazardous reactivity with oxidizers (e.g., peroxides), whereas this compound’s stability suits controlled laboratory use .

Biological Activity

Pentafluoroethane-d1, also known as 1,1,1,2,2-pentafluoroethane (HFC-125), is a fluorinated hydrocarbon that has garnered attention due to its various applications in industrial settings and its potential biological effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and toxicological evaluations.

  • Chemical Formula : C2H2F5
  • CAS Number : 354-33-6
  • Molecular Weight : 120.02 g/mol
  • Physical State : Gas at room temperature

Toxicological Evaluations

This compound has been subjected to extensive toxicological studies to assess its safety profile. Key findings include:

  • Acute Toxicity : Inhalation studies on rats exposed to high concentrations (up to 800,000 ppm) showed no mortality but resulted in transient ataxic gait and abnormal respiration during exposure. These symptoms resolved shortly after exposure ended .
  • Subacute and Subchronic Toxicity : In a 90-day inhalation study, rats exposed to concentrations of 5,000, 15,000, and 50,000 ppm exhibited no significant adverse effects on body weight or organ health. The highest concentration tested (50,000 ppm) was identified as the No Observed Adverse Effect Concentration (NOAEC) for both maternal and fetal development during gestational studies .
  • Cardiac Sensitization : Studies indicated that cardiac sensitization could occur at concentrations above 100,000 ppm when combined with epinephrine; however, no effects were observed at 75,000 ppm .

Developmental Toxicity

Research has shown that this compound does not induce embryotoxic or teratogenic effects in rats or rabbits at exposure levels as high as 50,000 ppm. This finding is critical for assessing its safety for use in environments where pregnant individuals may be exposed .

Mutagenicity Studies

This compound was evaluated for mutagenic potential in various assays:

  • In Vitro Studies : No mutagenic effects were observed in bacterial strains (Salmonella typhimurium and Escherichia coli) or in cultured Chinese hamster ovary cells at concentrations up to 70% .
  • In Vivo Studies : No micronuclei were induced in mouse bone marrow following exposure to high concentrations (up to 600,000 ppm), suggesting a low risk of genetic damage .

Occupational Exposure

A case study involving workers exposed to this compound in an industrial setting reported no significant health issues related to inhalation exposure. Monitoring of air quality indicated that exposure levels remained below established occupational limits .

Environmental Impact

Research has indicated that this compound has a low aquatic toxicity profile when compared to other fluorinated compounds. Its environmental persistence and potential for bioaccumulation are still under investigation, but current data suggest minimal impact on aquatic life at environmentally relevant concentrations .

Summary of Findings

Study TypeConcentration (ppm)Observations
Acute Inhalation800,000Ataxic gait, abnormal respirationNo mortality; symptoms resolved post-exposure
Subacute InhalationUp to 50,000No significant adverse effectsNOAEC established
Cardiac Sensitization>100,000Sensitization observed with epinephrineRisk at high concentrations
Developmental ToxicityUp to 50,000No embryotoxic or teratogenic effectsSafe during pregnancy
MutagenicityUp to 70%No mutagenic effects observedLow risk of genetic damage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoroethane-d1
Reactant of Route 2
Pentafluoroethane-d1

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